2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol
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Overview
Description
The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the use of aqueous ethanol as a solvent and the application of catalyst-free synthesis are mentioned, which could be applicable to the synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol . Additionally, the protection of functional groups in related pyridine compounds and their subsequent deprotection is discussed, which might be relevant for the chemical reactions analysis of the target compound . Lastly, the chemoenzymatic synthesis of optically active pyridinyl ethanol derivatives is described, which could provide a potential route for the synthesis of enantiomerically pure forms of the compound .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions in an aqueous ethanol medium, which suggests that a similar approach might be employed for the synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol . The use of group-assisted purification (GAP) chemistry could also be beneficial in simplifying the purification process of the synthesized compound. Moreover, the chemoenzymatic approach described for the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol indicates that enzymes such as Candida antarctica lipase could be used for the kinetic resolution of chiral intermediates, which might be a step in the synthesis of the target compound .
Molecular Structure Analysis
While the molecular structure of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is not directly analyzed in the papers, the structure-related discussions of pyridine derivatives could provide insights into the electronic and steric effects that influence the reactivity and stability of such compounds . The stability of the pyridine moiety under various conditions, as well as its ability to act as a protecting group, could be relevant when considering the stability and reactivity of the chloropyridazinyl group in the target compound .
Chemical Reactions Analysis
The papers discuss the chemical reactivity of pyridine derivatives, including the selective removal of protecting groups under alkaline conditions or thermal treatment . This information could be extrapolated to predict the reactivity of the 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol molecule under similar conditions. The compound's reactivity with other chemical agents and its potential to undergo further functionalization could also be inferred from the chemical behavior of structurally similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol, such as solubility, melting point, and boiling point, are not directly provided in the papers. However, the use of aqueous ethanol as a reaction medium suggests that the compound might be soluble in ethanol or ethanol-water mixtures . The antioxidant activity of related compounds also indicates the potential for the target compound to exhibit biological activity, which could be relevant for its physical and chemical property profile .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Acyclonucleosides : The compound has been used in the synthesis of acyclonucleosides, contributing to advancements in heterocyclic chemistry and potential pharmaceutical applications (Choi, Lee, & Yoon, 1991).
- Heterocyclic Compound Synthesis : It serves as a precursor in the synthesis of various heterocyclic compounds, which are of significant pharmaceutical importance (Sallam et al., 2021).
- Chemical Structure Studies : The compound is utilized in studying the chemical structures and reactions of aminopyridazinones, contributing to the understanding of heterocyclic imines and amines (Al-Azawe & Elvidge, 1974).
Material Science and Polymer Chemistry
- Solubility Studies : Research has been conducted on the solubility of related compounds in various solvents, which is crucial for material science and pharmaceutical formulation (Cao et al., 2012).
- Polymer Synthesis : It's used in the synthesis of novel polymers and conducting materials, highlighting its versatility in material science and engineering (Bakkali-Hassani et al., 2018).
Biochemical and Pharmaceutical Research
- Enzyme Immobilization : The compound and its derivatives have been employed in biosensor development, particularly for enzyme immobilization in ethanol sensing applications (Kekec et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)-methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFLCLGTMCOTFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481816 |
Source
|
Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol | |
CAS RN |
54121-11-8 |
Source
|
Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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